molecular formula C9H9N3O3S2 B1488471 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one CAS No. 1949816-69-6

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one

Cat. No. B1488471
CAS RN: 1949816-69-6
M. Wt: 271.3 g/mol
InChI Key: XQZBLJLTFXVHKZ-UHFFFAOYSA-N
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Description

The compound “2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one” is a derivative of 5-amino-1,3,4-thiadiazole . It has an empirical formula of C10H8N4S2 and a molecular weight of 248.33 .


Synthesis Analysis

The synthesis of similar compounds involves a three-step process. The initial step involves the reaction of amines with 2-chloroacetyl chloride. This is followed by a reaction with hydrazinecarbothioamide, and finally, carbon disulfide . The synthesis of S-alkylderivatives of 5-((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thione was achieved by reacting with bromoalkanes in an alcohol medium with an equimolecular amount of alkali .

Scientific Research Applications

Urease Inhibition for Gastrointestinal Infection Treatment

One of the prominent applications of derivatives of this compound is as urease inhibitors . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide, which is crucial for the survival of certain bacteria like Helicobacter pylori . This bacterium is known to cause gastrointestinal infections and is reliant on urease for colonization in the gastric mucosa. Inhibiting urease can therefore be an effective strategy for treating infections caused by H. pylori. The derivatives of the compound have shown high activity against the urease enzyme, with one particular derivative, compound 7j, demonstrating significant inhibitory activity with an IC50 of 2.85 µM .

Medicinal Chemistry: Synthesis of Novel Derivatives

In medicinal chemistry, the compound serves as a precursor for synthesizing a range of N-arylacetamide derivatives . These derivatives are synthesized through a multi-step process involving amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide. The resulting compounds are then evaluated for their potential as urease inhibitors, among other applications. This synthesis process highlights the compound’s versatility and its role in the development of new medicinal agents.

Molecular Docking Studies

The compound and its derivatives are used in molecular docking studies to predict how they interact with the urease enzyme . Molecular docking is a computational technique that simulates the interaction between a small molecule and a protein at the atomic level, which helps in understanding how inhibitors bind to the active site of enzymes. These studies are crucial for designing drugs that can effectively target and inhibit specific enzymes.

Enzyme Family Research

The compound’s derivatives are part of the amidohydrolases and phosphotriesterase enzyme family, which includes urease . Research into this enzyme family is essential for understanding various biological processes and for developing inhibitors that can modulate these enzymes’ activity. The compound’s derivatives provide a tool for studying the structure and function of these enzymes.

Nickel Chelation Studies

Given the importance of nickel ions in the active site of urease, the compound’s derivatives are also studied for their nickel chelation properties . Chelators that can bind to nickel ions are of interest because they can potentially inhibit the activity of nickel-dependent enzymes like urease. This application is particularly relevant in the search for new treatments for bacterial infections where urease plays a role in pathogenesis.

Pharmacological Research

In pharmacology, the compound’s derivatives are explored for their potential as drug candidates . Their high activity as urease inhibitors makes them promising candidates for further evaluation in drug development, particularly for treating infections caused by urease-producing bacteria.

Chemical Safety and Handling

The compound is also of interest in the field of chemical safety and handling . Its physical and chemical properties, such as being a solid at room temperature and its storage class code, are important for determining the appropriate safety measures for its use in research and industrial settings .

Mechanism of Action

While the specific mechanism of action for “2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one” is not available, similar compounds have been evaluated for their urease inhibitor activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . Inhibiting this enzyme is a potential treatment strategy for infections caused by Helicobacter pylori .

Future Directions

The future directions for research on “2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one” and similar compounds could involve further exploration of their potential as urease inhibitors . Additionally, the synthesis and evaluation of more derivatives could provide valuable insights into the structure-activity relationships of these compounds .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-5-methoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S2/c1-14-7-3-15-5(2-6(7)13)4-16-9-12-11-8(10)17-9/h2-3H,4H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZBLJLTFXVHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-methoxy-4H-pyran-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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